![molecular formula C14H16O4 B2656306 2-[7-(Methoxycarbonyl)-1,2,3,4-tetrahydronaphthalen-1-yl]acetic acid CAS No. 1955540-23-4](/img/structure/B2656306.png)

2-[7-(Methoxycarbonyl)-1,2,3,4-tetrahydronaphthalen-1-yl]acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

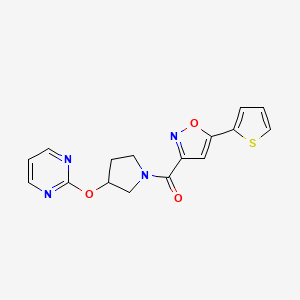

2-[7-(Methoxycarbonyl)-1,2,3,4-tetrahydronaphthalen-1-yl]acetic acid, also known as MTNA, is a chemical compound with the molecular formula C14H16O4 and a molecular weight of 248.278 . It has gained attention in the scientific community due to its potential applications in various fields of research and industry.

Molecular Structure Analysis

The molecular structure of MTNA consists of 14 carbon atoms, 16 hydrogen atoms, and 4 oxygen atoms . The InChI code for this compound is 1S/C14H16O4/c1-18-14(17)11-6-5-9-3-2-4-10(8-13(15)16)12(9)7-11/h5-7,10H,2-4,8H2,1H3,(H,15,16) .Physical And Chemical Properties Analysis

MTNA is a powder at room temperature . The exact boiling point is not specified, but it’s likely that it would depend on the specific conditions such as pressure .Scientific Research Applications

Biomonitoring and Toxicity Studies

Biomonitoring of Solvents

Studies have explored the biomonitoring of solvents similar to 2-[7-(Methoxycarbonyl)-1,2,3,4-tetrahydronaphthalen-1-yl]acetic acid, highlighting the importance of tracking toxic metabolites in occupational health. For example, research on 2-Methoxyacetic and 2-ethoxyacetic acids as metabolites of 2-alkoxyethanols underlines the need for monitoring exposure to potentially harmful substances in workplace environments (Laitinen & Pulkkinen, 2005).

Toxicity of Specific Compounds

The investigation into the toxicity of compounds, including those used in agrochemicals or as industrial solvents, is crucial. For instance, studies on the metabolism and excretion of MK-0524, a compound with a somewhat related structure, in humans provide insight into how novel therapeutic agents are processed by the human body, which could offer perspectives on the safety and efficacy of related chemicals (Karanam et al., 2007).

Chemical Safety and Environmental Health

Safety Evaluations

Evaluating the safety of chemicals used in various industries, including pharmaceuticals and agriculture, is essential. Research on the absorption, metabolism, and potential toxicity of similar compounds aids in understanding the health implications of chemical exposure and the development of safer alternatives.

Environmental Impact

Studies on the environmental impact of chemical compounds, including their detection in human and environmental samples, are vital for assessing the broader consequences of chemical use. Research on the presence of bisphenol A (BPA) and nonylphenol in human populations, for example, underscores the importance of monitoring environmental pollutants and their effects on human health (Calafat et al., 2004).

Safety and Hazards

properties

IUPAC Name |

2-(7-methoxycarbonyl-1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O4/c1-18-14(17)11-6-5-9-3-2-4-10(8-13(15)16)12(9)7-11/h5-7,10H,2-4,8H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDQUTDCTRXZYFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(CCCC2CC(=O)O)C=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[7-(Methoxycarbonyl)-1,2,3,4-tetrahydronaphthalen-1-yl]acetic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2656223.png)

![1-[2-(Trifluoromethoxy)benzyl]piperazine](/img/structure/B2656224.png)

![2-Methoxy-5-[4-(3-methylimidazol-4-yl)piperidin-1-yl]sulfonylbenzamide](/img/structure/B2656226.png)

![2-[4,4-Difluoro-1-(4-methylphenyl)cyclohexyl]acetic acid](/img/structure/B2656235.png)

![N-Methyl-N-[1-(2-oxo-2-pyrrolidin-1-ylethyl)piperidin-4-yl]prop-2-enamide](/img/structure/B2656236.png)

![(3-(4-Chlorophenyl)-2-thioxo-1,4-diazaspiro[4.4]non-3-en-1-yl)(3,4-dimethylphenyl)methanone](/img/structure/B2656238.png)

![N-(3-acetylphenyl)-2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2656240.png)

![4-bromo-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2656241.png)

![N-(cyclopropylmethyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2656246.png)